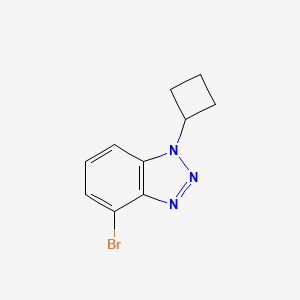

4-Bromo-1-cyclobutyl-1H-1,2,3-benzotriazole

Beschreibung

4-Bromo-1-cyclobutyl-1H-1,2,3-benzotriazole is a heterocyclic compound featuring a benzotriazole core substituted with a bromine atom and a cyclobutyl group

Eigenschaften

Molekularformel |

C10H10BrN3 |

|---|---|

Molekulargewicht |

252.11 g/mol |

IUPAC-Name |

4-bromo-1-cyclobutylbenzotriazole |

InChI |

InChI=1S/C10H10BrN3/c11-8-5-2-6-9-10(8)12-13-14(9)7-3-1-4-7/h2,5-7H,1,3-4H2 |

InChI-Schlüssel |

UNPGCFVAIRBRAB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C1)N2C3=C(C(=CC=C3)Br)N=N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Brom-1-Cyclobutyl-1H-1,2,3-benzotriazol beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine übliche Methode beinhaltet die Reaktion von 4-Bromanilin mit Cyclobutanon in Gegenwart eines geeigneten Katalysators, um das gewünschte Benzotriazol-Derivat zu bilden .

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Brom-1-Cyclobutyl-1H-1,2,3-benzotriazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann durch andere funktionelle Gruppen unter Verwendung nukleophiler Substitutionsreaktionen substituiert werden.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen Oxidation oder Reduktion erfahren, um verschiedene Derivate zu bilden.

Kopplungsreaktionen: Es kann an Kopplungsreaktionen, wie z. B. Suzuki-Miyaura-Kopplung, teilnehmen, um komplexe Moleküle zu bilden

Häufige Reagenzien und Bedingungen:

Nukleophile Substitution: Reagenzien wie Natriumazid oder Kaliumcyanid können verwendet werden.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Kopplungsreaktionen: Palladiumkatalysatoren und Borreagenzien werden häufig verwendet

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Benzotriazol-Derivate ergeben, während Kopplungsreaktionen komplexe organische Moleküle produzieren können .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Drug Discovery and Development

4-Bromo-1-cyclobutyl-1H-1,2,3-benzotriazole serves as a valuable building block in the synthesis of pharmaceutical compounds. Its benzotriazole moiety is known for its ability to enhance the bioactivity of drug candidates by improving their solubility and stability. The compound's reactivity allows for modifications that can lead to novel therapeutic agents, particularly in the development of antiviral drugs targeting SARS-CoV-2 and other pathogens .

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, analogs derived from this compound have shown promising results in inhibiting viral replication in vitro. This has spurred interest in its use as a lead compound for developing treatments against viral infections, including COVID-19 .

Biochemical Interactions

Research into the biochemical interactions involving this compound has revealed its role in modulating enzyme activities and influencing metabolic pathways. Such interactions are crucial for understanding its pharmacological profile and guiding future research directions.

Material Science Applications

Corrosion Inhibition

Benzotriazole derivatives are widely recognized for their effectiveness as corrosion inhibitors in metal protection. This compound has been explored for this purpose due to its ability to form stable complexes with metal ions, thereby providing a protective barrier against corrosive environments .

Agricultural Uses

The compound has potential applications in agrochemicals, particularly as a microbicide. Its structural features allow it to combat phytopathogenic microorganisms effectively. This includes usage in formulations designed to protect crops from fungal infections and other plant diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-Bromo-1H-benzotriazole | Bromine on the benzotriazole ring | Strong antimicrobial properties |

| 4-Methylbenzotriazole | Methyl group at the 4-position | Enhanced lipophilicity affecting membrane permeability |

| 7-Methoxybenzotriazole | Methoxy group at position 7 | Increased solubility in organic solvents |

| 5-Aminobenzotriazole | Amino substituent at position 5 | Potential for increased reactivity due to amino group |

The unique combination of a cyclobutyl group and bromine substitution on the benzotriazole framework gives this compound distinct chemical properties and biological activities compared to other benzotriazoles. This specificity may allow for selective interactions within biological systems or enhanced reactivity in synthetic applications .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Case Study: Antiviral Research

A study published in Nature highlighted the development of benzotriazole derivatives as potential inhibitors of SARS-CoV-2. The research demonstrated that compounds related to this compound exhibited robust nanomolar biochemical inhibition against viral proteases .

Case Study: Corrosion Inhibition

Research conducted on corrosion inhibitors showcased that formulations containing this compound significantly reduced corrosion rates in metal substrates exposed to aggressive environments. The study emphasized its effectiveness compared to traditional inhibitors .

Wirkmechanismus

The mechanism of action of 4-Bromo-1-cyclobutyl-1H-1,2,3-benzotriazole involves its interaction with molecular targets through its benzotriazole core. The compound can act as an electron-donating or electron-withdrawing group, influencing the reactivity of its surroundings. It can also stabilize radicals and negative charges, making it a versatile synthetic auxiliary .

Vergleich Mit ähnlichen Verbindungen

Benzotriazole: A parent compound with similar structural features but without the bromine and cyclobutyl substitutions.

1,2,3-Benzotriazole Derivatives: Various derivatives with different substituents on the benzotriazole core.

Uniqueness: 4-Bromo-1-cyclobutyl-1H-1,2,3-benzotriazole is unique due to its specific substitutions, which confer distinct physicochemical properties and reactivity compared to other benzotriazole derivatives. Its bromine atom and cyclobutyl group make it a valuable intermediate in organic synthesis and research .

Biologische Aktivität

4-Bromo-1-cyclobutyl-1H-1,2,3-benzotriazole is a compound that has garnered interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrN3, with a molecular weight of approximately 232.10 g/mol. The compound features a benzotriazole moiety fused with a cyclobutyl group and a bromine substituent at the 4-position. Its solubility in organic solvents and stability under various conditions make it suitable for diverse applications in medicinal chemistry and materials science.

Biological Activity Overview

Research indicates that benzotriazoles, including this compound, exhibit a range of biological activities. These include antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific biological activities supported by empirical studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of benzotriazoles. For instance:

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antibacterial | Escherichia coli, Bacillus subtilis | |

| Benzotriazole derivatives | Antifungal | Candida albicans, Aspergillus niger |

The antibacterial activity of this compound was assessed against various bacterial strains. Results indicated moderate activity against E. coli and B. subtilis, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Properties

Research has shown that benzotriazoles can modulate inflammatory pathways. In vitro studies demonstrated that certain benzotriazole derivatives inhibit pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Anticancer Activity

The anticancer properties of benzotriazoles have also been explored. For example:

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Breast cancer | Induction of apoptosis via caspase activation |

Studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death.

The mechanism by which this compound exerts its biological effects is likely multifaceted. The presence of the bromine atom and the cyclobutyl group may influence its interaction with biological targets such as enzymes or receptors. This structural configuration could enhance binding affinity and selectivity towards specific molecular targets .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various benzotriazole derivatives, this compound was found to exhibit significant antibacterial activity against Xanthomonas campestris. The study utilized disk diffusion methods to assess efficacy, revealing a zone of inhibition comparable to established antibiotics .

Case Study 2: Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6 in serum samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.